4-(2-Chlorophenyl)butanenitrile
Description
4-(2-Chlorophenyl)butanenitrile is an organonitrile compound featuring a butanenitrile backbone substituted with a 2-chlorophenyl group at the fourth carbon. This structural motif confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical development. The nitrile group (-CN) enhances reactivity in nucleophilic additions and cyclization reactions, while the ortho-chlorophenyl substituent influences molecular conformation and intermolecular interactions.
Properties
IUPAC Name |
4-(2-chlorophenyl)butanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNYXSJZQZDABR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCC#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(2-Chlorophenyl)butanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.
Industrial Production Methods: Industrial production of 4-(2-Chlorophenyl)butanenitrile typically involves the large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
4-(2-Chlorophenyl)butanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can be substituted by other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Sodium or potassium cyanide in ethanol for halogenoalkanes.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrolysis: Acidic or basic conditions.
Major Products:
Substitution: Various substituted nitriles.
Reduction: Corresponding amines.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
4-(2-Chlorophenyl)butanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)butanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, influencing the compound’s biological activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: Ortho vs. Para Substitution
The position of the chlorine atom on the phenyl ring significantly impacts physicochemical properties. For instance:
- 4-(4-Chlorophenyl)butanenitrile (para-substituted, CAS data in ): Synthesized via nickel-catalyzed Negishi coupling with 88% yield, this isomer is a colorless oil.
- 4-(2-Chlorophenyl)butanenitrile (target compound): The ortho-chlorine introduces steric bulk, likely reducing solubility in nonpolar solvents and altering crystal packing. Such steric effects may also influence biological activity by modulating interactions with enzymes or receptors .
*Synthetic yield data inferred from analogous para-substituted derivatives.
Chain Length Variants
Elongating the carbon chain alters lipophilicity and biological permeability:
- 2-(4-Chlorophenyl)hexanenitrile (CAS 2124-74-5): A hexanenitrile derivative with a para-chlorophenyl group. The extended alkyl chain increases molecular weight (207.70 g/mol) and lipophilicity, making it suitable for agrochemical applications requiring membrane penetration .
- 4-(2-Chlorophenyl)butanenitrile : The shorter butanenitrile chain may limit lipid solubility but improve metabolic stability in pharmaceutical contexts.
Functional Group Modifications
Additional functional groups diversify reactivity and applications:
- 2-(4-Chlorophenyl)-3-oxobutanenitrile (CAS 5219-07-8): Incorporates a ketone group at C3, enabling participation in aldol condensations or Schiff base formation. This contrasts with the purely nitrile-driven reactivity of 4-(2-Chlorophenyl)butanenitrile .
- The meta-chlorophenyl group further modifies electronic effects .
Structural Analogues in Crystal Engineering
The crystal structure of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile () reveals a V-shaped conformation stabilized by intermolecular π-π stacking and van der Waals interactions. In contrast, the absence of a ketone group in 4-(2-Chlorophenyl)butanenitrile may lead to less directional packing, affecting solid-state stability and melting points .
Biological Activity
4-(2-Chlorophenyl)butanenitrile is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-(2-Chlorophenyl)butanenitrile is C10H10ClN. The compound features a chlorophenyl group attached to a butanenitrile moiety, which contributes to its unique electronic and chemical properties. The presence of the chlorine atom enhances the compound's reactivity and influences its interactions with biological systems.
Biological Activity Overview
Research indicates that 4-(2-Chlorophenyl)butanenitrile exhibits various biological activities, including:
- Antimicrobial Properties : Studies have suggested that this compound may possess antimicrobial effects, making it a candidate for further investigation in treating infections.
- Anticancer Activity : Preliminary research indicates potential anticancer properties, with studies exploring its efficacy against various cancer cell lines.
The mechanism of action for 4-(2-Chlorophenyl)butanenitrile involves its interaction with specific enzymes and receptors within biological systems. The nitrile group can participate in nucleophilic and electrophilic reactions, influencing enzyme activity and receptor binding.
Antimicrobial Activity
A study conducted by BenchChem indicated that 4-(2-Chlorophenyl)butanenitrile was evaluated for its antimicrobial properties. The results demonstrated significant activity against several bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Activity
Research published in various journals has explored the anticancer effects of compounds with similar structures. For instance, derivatives of chlorophenylbutanenitriles have shown promise in inhibiting the growth of cancer cells. A comparative analysis highlighted that compounds with electron-withdrawing groups, like chlorine, often exhibit enhanced cytotoxicity against cancer cell lines .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-(2-Chlorophenyl)butanenitrile, it is useful to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-(2-Fluorophenyl)butanenitrile | C10H10FN | Potential interactions with enzymes |
| 2-(4-Chlorophenyl)butanenitrile | C10H10ClN | Antimicrobial and anticancer properties |
| 4-(2-Bromophenyl)butanenitrile | C10H10BrN | Limited studies on biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
